MFCD04066634
Overview
Description
The compound identified by the code “MFCD04066634” is a chemical substance with specific properties and applications. This compound is used in various scientific research fields due to its unique chemical structure and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions: The preparation of MFCD04066634 involves specific synthetic routes and reaction conditions. These methods are designed to ensure the purity and yield of the compound. The synthetic routes typically involve multiple steps, including the use of specific reagents and catalysts to facilitate the reactions.
Industrial Production Methods: In industrial settings, the production of this compound is scaled up to meet the demand for this compound in various applications. The industrial production methods are optimized for efficiency and cost-effectiveness, ensuring that the compound is produced in large quantities without compromising its quality.
Chemical Reactions Analysis
Types of Reactions: MFCD04066634 undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound’s structure and properties, making it suitable for different applications.
Common Reagents and Conditions: The common reagents used in the reactions involving this compound include oxidizing agents, reducing agents, and nucleophiles. The reaction conditions, such as temperature, pressure, and solvent, are carefully controlled to achieve the desired outcomes.
Major Products: The major products formed from the reactions of this compound depend on the specific reagents and conditions used. These products are often characterized by their unique chemical structures and properties, which are essential for their applications in various fields.
Scientific Research Applications
MFCD04066634 has a wide range of scientific research applications, including its use in chemistry, biology, medicine, and industry. In chemistry, it is used as a reagent for various reactions and as a building block for synthesizing other compounds. In biology, it is used in studies involving cellular processes and molecular interactions. In medicine, it has potential applications in drug development and therapeutic treatments. In industry, it is used in the production of materials and chemicals with specific properties.
Mechanism of Action
The mechanism of action of MFCD04066634 involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to these targets, leading to changes in cellular processes and biochemical pathways. The detailed mechanism of action depends on the specific application and the molecular targets involved.
Comparison with Similar Compounds
Similar Compounds: MFCD04066634 can be compared with other similar compounds to highlight its uniqueness. Some of the similar compounds include 1,2-Cyclohexane dicarboxylic acid diisononyl ester and other related chemical substances .
Uniqueness: The uniqueness of this compound lies in its specific chemical structure and reactivity, which make it suitable for a wide range of applications. Its properties and behavior in various reactions distinguish it from other similar compounds, making it a valuable substance in scientific research and industrial applications.
Properties
IUPAC Name |
1-[4-[2,2-bis-(4-methylphenyl)sulfonylethenylamino]phenyl]ethanone | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H23NO5S2/c1-17-4-12-22(13-5-17)31(27,28)24(32(29,30)23-14-6-18(2)7-15-23)16-25-21-10-8-20(9-11-21)19(3)26/h4-16,25H,1-3H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VVBHTZGWHIPGCC-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)C(=CNC2=CC=C(C=C2)C(=O)C)S(=O)(=O)C3=CC=C(C=C3)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H23NO5S2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
469.6 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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